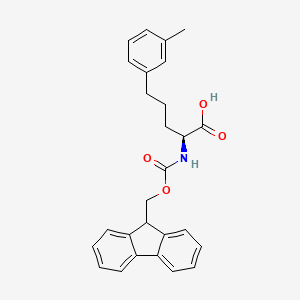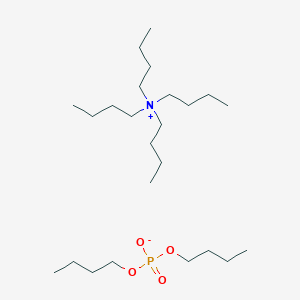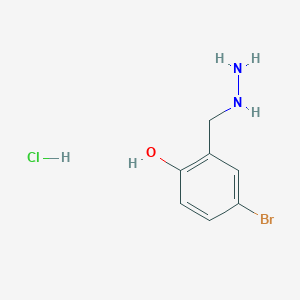
Boc-NH-PEG7-acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-NH-PEG7-acetic acid is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest, facilitating the degradation of the target protein via the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG7-acetic acid typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl (Boc) protected amine and acetic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity, typically greater than 98%, which is crucial for its application in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-NH-PEG7-acetic acid primarily undergoes substitution reactions where the Boc protecting group can be removed under acidic conditions to yield the free amine. This free amine can then participate in further coupling reactions to form PROTACs .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: DCC and DMAP are used to facilitate the formation of amide bonds during the synthesis of PROTACs.
Major Products
The major products formed from these reactions are PROTAC molecules, which are bifunctional molecules designed to induce the degradation of specific target proteins .
Wissenschaftliche Forschungsanwendungen
Boc-NH-PEG7-acetic acid is widely used in the field of chemical biology and medicinal chemistry for the synthesis of PROTACs. These PROTACs have shown potential in the targeted degradation of disease-related proteins, offering a novel therapeutic strategy for various diseases, including cancer and neurodegenerative disorders .
Wirkmechanismus
The mechanism of action of Boc-NH-PEG7-acetic acid involves its role as a linker in PROTACs. PROTACs function by bringing the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boc-NH-PEG4-acetic acid
- Boc-NH-PEG6-acetic acid
- Boc-NH-PEG12-acetic acid
Uniqueness
Boc-NH-PEG7-acetic acid is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and flexibility, making it particularly suitable for the synthesis of PROTACs .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO11/c1-21(2,3)33-20(25)22-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19(23)24/h4-18H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVPPASVRSYVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222814.png)
![(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222832.png)

![(4S)-2-[2-[(R)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222854.png)

![9,14-dibromo-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B8222871.png)
![(4S)-2-[2-[(S)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222879.png)

![5-[4-(3-carboxy-4-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B8222882.png)
![3'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B8222903.png)
![(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B8222908.png)



